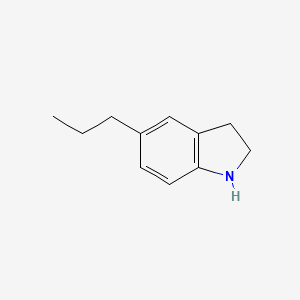
5-propyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-propyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another method involves the Friedel-Crafts acylation reaction, followed by ring closure and reduction steps .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-propyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to form more stable compounds.
Substitution: Electrophilic substitution reactions due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, sulfuric acid, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more stable derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing biological processes and exerting its effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound with a similar structure but without the propyl group.
2,3-dihydro-1H-indole: Lacks the propyl group but shares the core structure.
5-propylindole: Similar but without the dihydro modification.
Uniqueness
5-propyl-2,3-dihydro-1H-indole is unique due to the presence of both the propyl group and the dihydro modification, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
5-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-2-3-9-4-5-11-10(8-9)6-7-12-11/h4-5,8,12H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
YKJZILGFXRKGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=C(C=C1)NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)


![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
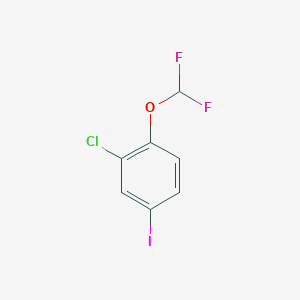
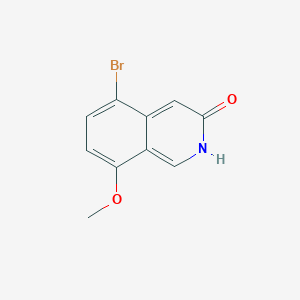
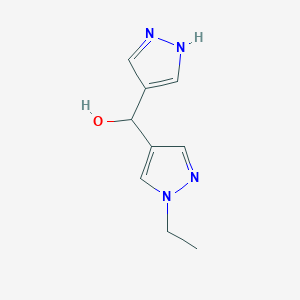

![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)

![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)

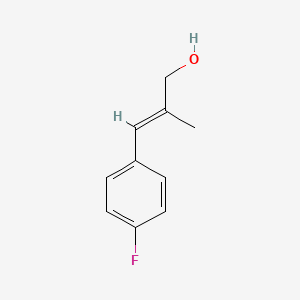
![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
